4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one

説明

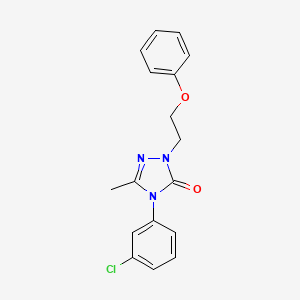

4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 3-chlorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2. Triazolones are heterocyclic compounds with diverse pharmacological activities, including antidepressant, anticonvulsant, and antifungal properties.

特性

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTFPOPZIZTTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one typically involves the reaction of 3-chlorobenzyl chloride with phenoxyacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

化学反応の分析

Types of Reactions

4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

科学的研究の応用

4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a potential candidate for antidepressant drugs. The compound also acts as an antagonist at certain receptor sites, modulating various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Impact on Activity

- 3-Chlorophenyl Group: Present in the target compound, nefazodone, and TP-315. This moiety enhances receptor binding (e.g., 5-HT2A antagonism in nefazodone) but increases hepatotoxicity risk due to reactive metabolite formation (e.g., quinonimine in nefazodone) .

- Phenoxyethyl Chain: Found in the target compound and nefazodone.

- Methyl vs. Ethyl Groups : The target compound’s 5-methyl substitution may reduce CYP450-mediated oxidation compared to nefazodone’s 5-ethyl group, which is prone to oxidative metabolism .

Toxicity and Metabolic Pathways

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for nefazodone (e.g., condensation of aldehydes with triazolone precursors) but requires optimization for the methyl and phenoxyethyl groups .

- Metabolic Stability : The 5-methyl group may enhance stability compared to ethyl analogs, as seen in EPT’s faster clearance .

- Therapeutic Trade-offs : While the target compound avoids nefazodone’s hepatotoxic piperazine moiety, its 3-Cl-Ph group still poses a risk of reactive metabolite formation, necessitating in vitro CYP450 inhibition studies .

生物活性

4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a synthetic compound belonging to the triazole class, which has garnered interest due to its diverse biological activities. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a triazole ring that is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one showed effectiveness against various bacterial strains. The mechanism of action often involves inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Anticancer Activity

Triazole derivatives have been investigated for their anticancer potential. A relevant study reported that similar compounds displayed cytotoxic effects on various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In vitro studies on human breast cancer cells (T47D) showed that triazole derivatives had IC50 values ranging from 27.3 µM to 43.4 µM, indicating significant anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival and proliferation.

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory responses.

- DNA Interaction : Certain derivatives have been shown to intercalate into DNA, affecting replication and transcription processes.

Toxicological Profile

While investigating the biological activity, it is essential to consider the compound's safety profile. Preliminary toxicity studies indicate moderate toxicity levels; however, further research is necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one, and how can reaction parameters be optimized?

- The compound’s synthesis typically involves multi-step heterocyclic chemistry, including cyclization of triazolone precursors and functionalization via nucleophilic substitution or coupling reactions. For example, analogous triazolone derivatives like nefazodone are synthesized via piperazine-propyl linkage formation followed by phenoxyethyl substitution . Optimization strategies include adjusting solvent polarity (e.g., ethanol for crystallization), temperature control to minimize side reactions, and catalytic agents to enhance yield. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., phenoxyethyl protons at δ 4.2–4.5 ppm) .

- Infrared Spectroscopy (IR): Key peaks include C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 470.01 for the free base) .

- X-ray Crystallography: SHELX or ORTEP-III can resolve crystal packing and bond angles, critical for confirming stereochemistry .

Q. What are the primary pharmacological targets of this compound based on structural analogs?

- Structural analogs like nefazodone act as 5-HT2A receptor antagonists (Ki = 7.1 nM in rat cortex) and serotonin-norepinephrine reuptake inhibitors (SERT Ki = 220 nM). Similar activity is hypothesized for this compound due to shared triazolone and phenoxyethyl moieties . Initial binding assays using radiolabeled ligands (e.g., [³H]ketanserin) and transfected cell lines (CHO-K1 expressing 5-HT2A) are recommended .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions with 5-HT2A receptors?

- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., Asp155 for hydrogen bonding) should be prioritized based on nefazodone’s binding pose .

- Validation: Compare computed binding energies with experimental Ki values. MD simulations (NAMD/GROMACS) over 100 ns can assess stability of the ligand-receptor complex .

Q. What experimental strategies mitigate hepatotoxicity risks associated with triazolone derivatives?

- Metabolic Profiling: Incubate the compound with human liver microsomes (HLMs) and CYP3A4/CYP2D6 isoforms to identify reactive metabolites (e.g., quinone imines) via LC-MS/MS .

- Toxicity Assays: Use HepG2 cells or primary hepatocytes to measure cytotoxicity (MTT assay) and glutathione depletion. Compare results with nefazodone, which induces mitochondrial dysfunction via bioactivation .

Q. How do structural modifications influence 5-HT2A antagonism vs. reuptake inhibition?

- SAR Studies: Modify the phenoxyethyl chain length or substitute the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃). Assess changes in receptor affinity (radioligand displacement) and transporter inhibition (serotonin uptake in synaptosomes) .

- Data Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and correlate with logP (lipophilicity) .

Q. What in silico tools predict metabolic hotspots and potential toxicophores?

- Software: ADMET Predictor or StarDrop identify labile sites (e.g., triazolone ring oxidation). Structural alerts include the 3-chlorophenyl group, which may form epoxide intermediates .

- Validation: Cross-reference predictions with in vitro metabolite ID data (e.g., HLM incubations + high-resolution MS) .

Methodological Notes

- Crystallography: For single-crystal studies, use SHELXL for refinement and Olex2 for structure visualization. Data collection at 100 K improves resolution (R-factor < 0.05) .

- Bioactivation Studies: Incorporate trapping agents (e.g., glutathione or KCN) in microsomal incubations to detect reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。